n-(4-Formyl-2-nitrophenyl)acetamide
Overview
Description
N-(4-Formyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) .Scientific Research Applications
Regeneration of Neuraminic Acid Aryl Glycoside : N-(4-Formyl-2-nitrophenyl)acetamide derivatives were used in the efficient regeneration of the 5-acetamido group of a neuraminic acid aryl glycoside. This process involved converting the imidate into the target 5-acetamido derivative under specific conditions, yielding high product efficiency (Orlova, Zinin, & Kononov, 2009).
Solvatochromism of Heteroaromatic Compounds : Studies on N-(4-Methyl-2-nitrophenyl)acetamide, a closely related compound, have shown that it forms complexes with protophilic solvents, stabilized by a bifurcate H bond. This research helps in understanding solvation effects and their impact on molecular properties (Krivoruchka et al., 2004).
Organic Non-linear Optical Material : N-(3-Nitrophenyl)acetamide, a similar compound, has been identified as an organic non-linear optical material. Its crystal structure and properties have been studied for potential applications in material science (Mahalakshmi, Upadhyaya, & Row, 2002).
Synthesis of N-Substituted Derivatives : Various N-substituted derivatives of this compound have been synthesized for different applications. One study focused on synthesizing N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol, which has potential applications in organic chemistry (Zhang Da-yang, 2004).
Bioactive Nitrosylated and Nitrated Derivatives : Nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, including derivatives of this compound, were studied for their bioactivity. These compounds are involved in microbial degradation processes and have potential applications in environmental science and biotechnology (Girel et al., 2022).
Fungicidal Properties : Derivatives of 2-amino-4-nitrophenol, including N-(2-hydroxy-5-nitrophenyl)acetamide, were studied for their fungicidal properties. This research offers insights into the potential agricultural applications of these compounds (Mukhtorov et al., 2019).
Green Synthesis of N-Substituted Benzimidazoles : N-substituted phenyl acetamide benzimidazole derivatives, potentially including this compound, were synthesized and analyzed for their antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This research contributes to the development of new antibacterial agents (Chaudhari et al., 2020).
Density Functional Theory Study on Acetamide Derivatives : A study was conducted on acetamide derivatives as anti-HIV drugs, using density functional theory to analyze their molecular properties. This research contributes to understanding the potential of these compounds in pharmaceutical applications (Oftadeh, Mahani, & Hamadanian, 2013).
Safety and Hazards
N-(4-Formyl-2-nitrophenyl)acetamide is classified as having acute toxicity, whether through oral intake, dermal contact, or inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought immediately .
Properties
IUPAC Name |
N-(4-formyl-2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-6(13)10-8-3-2-7(5-12)4-9(8)11(14)15/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCOWQRMRJIFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966149 | |
Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51818-98-5 | |
Record name | NSC156550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Formyl-2-nitrophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70966149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-formyl-2-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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